molecular formula C7H5BrN2 B1521936 7-Bromo-1H-pyrrolo[3,2-C]pyridine CAS No. 902837-42-7

7-Bromo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1521936
CAS No.: 902837-42-7
M. Wt: 197.03 g/mol
InChI Key: MVUCSWVQBDCPCY-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-C]pyridine is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position of the pyrrolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 1H-pyrrolo[3,2-C]pyridine. One common method is the direct bromination using bromine (Br2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale bromination reactions with enhanced safety measures and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles, such as sodium hydroxide (NaOH) for hydroxylation or ammonia (NH3) for amination, can be employed.

Major Products Formed:
  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Hydrogenated derivatives of this compound.

  • Substitution: : Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

7-Bromo-1H-pyrrolo[3,2-C]pyridine has found applications in various scientific research areas:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : It is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: : The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: : It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

7-Bromo-1H-pyrrolo[3,2-C]pyridine is structurally similar to other brominated pyrrolopyridines, such as 7-Bromo-1H-pyrrolo[2,3-C]pyridine and 7-Bromo-4-methoxy-1H-pyrrolo[2,3-C]pyridine These compounds share the pyrrolopyridine core but differ in the position and type of substituents on the ring system

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Properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUCSWVQBDCPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660437
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-42-7
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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